molecular formula C19H22N8 B2979448 N6-(3-(1H-imidazol-1-yl)propyl)-N4-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1105205-49-9

N6-(3-(1H-imidazol-1-yl)propyl)-N4-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2979448
CAS No.: 1105205-49-9
M. Wt: 362.441
InChI Key: WLZHZSLSSMKJJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-(3-(1H-imidazol-1-yl)propyl)-N4-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by substitutions at the N4 and N6 positions. The N4 group is a 3,4-dimethylphenyl moiety, while the N6 substituent is a 3-(1H-imidazol-1-yl)propyl chain. The imidazole moiety may enhance hydrogen-bonding interactions with biological targets, while the dimethylphenyl group contributes to lipophilicity and steric bulk .

Properties

IUPAC Name

4-N-(3,4-dimethylphenyl)-6-N-(3-imidazol-1-ylpropyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8/c1-13-4-5-15(10-14(13)2)23-17-16-11-22-26-18(16)25-19(24-17)21-6-3-8-27-9-7-20-12-27/h4-5,7,9-12H,3,6,8H2,1-2H3,(H3,21,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZHZSLSSMKJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCCCN4C=CN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N6-(3-(1H-imidazol-1-yl)propyl)-N4-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a derivative of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly as an inhibitor of various kinases implicated in cancer and other diseases. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure

The compound can be structurally represented as follows:

  • Core Structure : Pyrazolo[3,4-d]pyrimidine
  • Functional Groups :
    • Imidazolyl propyl chain
    • Dimethylphenyl substituent

This unique structure contributes to its interaction with biological targets, particularly kinases.

Kinase Inhibition

Recent studies have highlighted the compound's potential as a casein kinase 1 (CK1) inhibitor. CK1 plays a critical role in various cellular processes, including cell cycle regulation and apoptosis. Aberrant CK1 activity is linked to cancer and neurological disorders. The compound was found to exhibit significant inhibitory activity against CK1, with IC50 values indicating its potency in cellular assays .

Anti-Cancer Properties

The compound was evaluated for its anti-proliferative effects against several cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). Notably, it demonstrated promising results with IC50 values of 8.21 µM against A549 and 19.56 µM against HCT-116 cells. These results suggest that the compound may induce apoptosis and inhibit cell proliferation effectively .

Flow cytometric analyses revealed that the compound can induce apoptosis by increasing the BAX/Bcl-2 ratio, leading to enhanced cell death in cancer cells. Additionally, it was shown to arrest the cell cycle at the S and G2/M phases, further contributing to its anti-cancer efficacy .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions of the compound with its target proteins. The results indicated favorable binding affinities with both wild-type and mutant forms of the epidermal growth factor receptor (EGFR), which is a pivotal target in cancer therapy .

Table of Biological Activities

Activity TypeTargetIC50 Value (µM)Reference
CK1 InhibitionCK178
Anti-proliferativeA5498.21
Anti-proliferativeHCT-11619.56
Apoptosis InductionBAX/Bcl-2 RatioIncreased

Research Findings

  • Discovery of New Derivatives : Research has focused on optimizing derivatives of pyrazolo[3,4-d]pyrimidine to enhance their biological activity. The introduction of various substituents has been shown to improve their potency as kinase inhibitors .
  • In Vivo Studies : While most studies have been conducted in vitro, preliminary in vivo analyses are underway to assess the pharmacokinetics and therapeutic potential of these compounds in animal models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at N4 and N6 Positions

Key structural analogs differ in substituent chemistry, which critically influences pharmacological and physicochemical properties.

Compound Name N4 Substituent N6 Substituent Molecular Weight Key Properties/Findings Reference
N6-(3-(1H-imidazol-1-yl)propyl)-N4-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3,4-dimethylphenyl 3-(1H-imidazol-1-yl)propyl ~407.4 g/mol* Hypothesized enhanced H-bonding capacity N/A
N4-(3,4-dimethylphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3,4-dimethylphenyl 3-methoxypropyl 428.5 g/mol Reduced polarity vs. imidazole derivative
N4,N6-bis(1-methylethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine isopropyl isopropyl 310.4 g/mol Lower steric hindrance, improved solubility
N4-(3-chloro-4-methylphenyl)-N6-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3-chloro-4-methylphenyl ethyl 316.8 g/mol Higher lipophilicity (Cl substituent)

*Estimated based on analogous structures.

Pharmacological and Physicochemical Insights

  • Imidazole vs. Methoxypropyl (N6 Substituents): The imidazole group in the target compound may confer stronger interactions with polar residues in enzyme active sites compared to the methoxypropyl group in . However, methoxypropyl derivatives exhibit improved metabolic stability due to reduced susceptibility to oxidative degradation .
  • Dimethylphenyl vs.
  • Solubility Trends: Compounds with smaller N6 substituents (e.g., ethyl or isopropyl) show higher aqueous solubility (e.g., 0.5 µg/mL for the ethyl derivative in ), whereas bulkier groups like imidazolylpropyl may reduce solubility, necessitating formulation optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.